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1-Oxa-5-thiaspiro[5.5]undecan-9-one

Cat. No.: B12629727
CAS No.: 947534-48-7
M. Wt: 186.27 g/mol
InChI Key: VHYVSIPLXDPODL-UHFFFAOYSA-N
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Description

General Context of Spiro[5.5]undecane Scaffolds in Organic Synthesis

The spiro[5.5]undecane framework is a key structural motif found in a variety of natural products and synthetic molecules with significant biological activities. This rigid bicyclic system provides a well-defined spatial orientation for functional groups, making it an attractive scaffold for the design of new therapeutic agents and materials.

Researchers have developed various synthetic methodologies to access these complex structures. For instance, the synthesis of spiro[5.5]undecane-2,4-dione has been achieved through a multi-step reaction sequence starting from Methyl(cyclohexylidenemethyl) ketone. Furthermore, the enantioselective synthesis of halogenated marine natural spiro[5.5]undecane sesquiterpenes highlights the importance of controlling the stereochemistry of these scaffolds.

The versatility of the spiro[5.5]undecane core is demonstrated by its incorporation into a range of biologically active molecules. For example, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent soluble epoxide hydrolase (sEH) inhibitors, showing promise as orally active drug candidates for treating chronic kidney diseases. nih.gov This underscores the potential of the spiro[5.5]undecane scaffold as a privileged structure in drug discovery.

Significance of Oxa-Thia Heterocycles in Contemporary Chemical Research

Heterocyclic compounds containing both oxygen and sulfur atoms, known as oxa-thia heterocycles, represent a fascinating area of chemical research. The presence of these two different heteroatoms within the same ring system can lead to unique chemical reactivity and biological properties.

While direct research on 1-oxa-5-thiaspiro[5.5]undecane systems is limited, the broader class of oxa-thia heterocycles has garnered significant attention. For instance, compounds bearing the 1,3,4-oxadiazole (B1194373) or thiadiazole ring have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The synthesis of such heterocycles often involves ring condensation and rearrangement reactions.

The study of the formation of 3-oxa- and 3-thiacyclohexyne from the ring expansion of heterocyclic alkylidene carbenes provides mechanistic insights into the behavior of these mixed heterocycles. These studies reveal preferences for certain migratory pathways influenced by anomeric and inductive effects, which are crucial for designing synthetic routes to more complex oxa-thia containing molecules.

Overview of Spiroketone Research and their Intrinsic Structural Features

The rigid conformation of spiroketones can be exploited in stereoselective reactions. The study of 1,7-Dioxaspiro[5.5]undecanes has provided an excellent system for examining stereoelectronic effects, such as the anomeric and exo-anomeric effects in acetals. The configuration and conformation of these spiro systems have been determined using 13C NMR analysis and equilibration studies.

Furthermore, spiroketones like 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane serve as precursors to other important monomers. wikipedia.org This compound, a diallyl acetal (B89532), can be converted to the isomeric ketene (B1206846) acetal monomer 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane, a key building block for polyorthoesters used in drug delivery systems. wikipedia.org

Defining the Research Scope for 1-Oxa-5-thiaspiro[5.5]undecan-9-one Analogues

Despite the rich chemistry of spiro[5.5]undecane scaffolds, oxa-thia heterocycles, and spiroketones, a significant research gap exists for the specific compound This compound and its analogues. A comprehensive search of the scientific literature reveals a scarcity of information regarding its synthesis, chemical properties, and potential applications.

This lack of data presents a compelling opportunity for new avenues of research. The exploration of synthetic routes to this novel spiroheterocyclic ketone could lead to the discovery of new chemical transformations and methodologies. Key areas for investigation would include:

Development of stereoselective synthetic strategies to control the configuration of the spiro center and any other stereocenters in the molecule.

Investigation of the fundamental chemical reactivity of the oxa-thia spiroketone system, including its behavior in nucleophilic additions, reductions, and rearrangements.

Computational studies to predict the conformational preferences, electronic properties, and potential biological activities of this compound and its derivatives.

Exploration of the biological profile of this compound analogues as potential therapeutic agents, drawing inspiration from the activities of related spiro[5.5]undecane and oxa-thia heterocyclic systems.

The systematic investigation of this underexplored class of molecules holds the promise of uncovering new chemical principles and identifying lead compounds for various applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2S B12629727 1-Oxa-5-thiaspiro[5.5]undecan-9-one CAS No. 947534-48-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

947534-48-7

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

1-oxa-5-thiaspiro[5.5]undecan-9-one

InChI

InChI=1S/C9H14O2S/c10-8-2-4-9(5-3-8)11-6-1-7-12-9/h1-7H2

InChI Key

VHYVSIPLXDPODL-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCC(=O)CC2)SC1

Origin of Product

United States

Detailed Structural Elucidation and Conformational Analysis of 1 Oxa 5 Thiaspiro 5.5 Undecan 9 One and Analogous Structures

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide a wealth of information regarding the connectivity, functional groups, and electronic environment of 1-Oxa-5-thiaspiro[5.5]undecan-9-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon framework and stereochemistry of spiro[5.5]undecane derivatives. Analysis of ¹³C NMR spectra, in conjunction with proton (¹H) NMR, allows for the unambiguous assignment of each carbon atom in the molecule.

For spiro[5.5]undecane systems, the chemical shifts of the spiro carbon and the carbons within the two rings are particularly informative. The chemical shift values are sensitive to the electronic environment and the conformational arrangement of the rings. For instance, in analogous 1,5-disubstituted spiro[5.5]undecane systems, the spiro carbon typically appears at a distinct chemical shift.

The study of analogous structures, such as 1,7-dioxaspiro[5.5]undecane and its dithia and diselena analogs, has shown that the anomeric effect plays a significant role in their conformational behavior. e-tarjome.com This effect, involving the delocalization of a lone pair of electrons from a heteroatom into an adjacent antibonding orbital, influences the stability of different conformers. While not directly applicable to the carbocyclic ring of this compound, understanding these effects in related heterocyclic spiro systems provides valuable context for analyzing its conformational preferences. e-tarjome.com

Table 1: Representative ¹³C NMR Chemical Shifts for Spiro[5.5]undecane Analogs

CompoundSpiro Carbon (ppm)Other Characteristic Signals (ppm)SolventReference
Spiro[5.5]undecane34.8926.43, 22.69CDCl₃ nih.govwashington.edu
1,7-Dioxaspiro[5.5]undecane94.566.66, 25.37CDCl₃ e-tarjome.comspectrabase.com
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-oneNot specified203.90 (C=O), 99.99, 37.84, 28.46CDCl₃ nih.gov
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneNot specifiedNot specifiedNot specified dergipark.org.tr

Note: Data for the specific target compound, this compound, is not publicly available. The table presents data for analogous structures to provide a comparative context. The exact chemical shifts can vary based on the specific substituents and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. americanpharmaceuticalreview.comyoutube.com In this compound, the most prominent and diagnostic absorption band in the FT-IR spectrum would be the stretching vibration of the carbonyl group (C=O) of the ketone. This typically appears in the region of 1680-1750 cm⁻¹. The exact position of this peak can provide subtle clues about the ring strain and electronic environment of the carbonyl group.

Other key vibrational modes would include:

C-O-C stretching: The ether linkage in the oxane ring will exhibit characteristic asymmetric and symmetric stretching vibrations.

C-S-C stretching: The thioether linkage in the thiane (B73995) ring will also have distinct stretching bands, although they are generally weaker than C-O stretches.

C-H stretching: Aliphatic C-H stretching vibrations from the methylene (B1212753) groups in the rings will be observed in the 2850-3000 cm⁻¹ region.

For example, in the related compound 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, the IR spectrum shows a strong absorption for the ketone at 1690 cm⁻¹. mdpi.com Similarly, the IR spectrum of 1,5-dithiaspiro[5.5]undecan-8-ol shows characteristic absorptions for the functional groups present. spectrabase.com The analysis of these vibrational modes provides a "fingerprint" for the molecule, confirming the presence of its key functional groups. princeton.edunih.govprinceton.edu

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the most likely electronic transition to be observed in a typical UV-Vis spectrum would be the n → π* transition of the carbonyl group. This is a relatively weak absorption that occurs at longer wavelengths.

A particularly interesting phenomenon in spirocyclic compounds is spiroconjugation , which is the through-space or through-bond interaction between the π systems of the two rings. chemrxiv.org While this compound does not have two π systems, the concept of orbital interactions across the spiro center is still relevant. The perpendicular arrangement of the two rings can lead to unique electronic properties. In spiroconjugated molecules with two π-systems, such as spiropentadiene, this interaction leads to the formation of helical molecular orbitals, which can be observed in their electronic and chiroptical properties. chemrxiv.org Although less pronounced, interactions between the lone pairs of the oxygen and sulfur atoms and the sigma framework of the other ring in this compound could subtly influence its electronic spectrum.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₄O₂S), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. This is achieved by comparing the experimentally measured mass to the calculated theoretical mass.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule would likely undergo characteristic fragmentation pathways, such as cleavage of the rings or loss of small neutral molecules like CO or H₂S, which can help to piece together the molecular structure. For instance, in the GC-MS analysis of 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, characteristic fragment ions are observed, which aid in its identification. nih.gov

X-ray Crystallography for Definitive Molecular Geometry and Conformation

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within this compound.

A crystal structure would reveal:

The precise conformation of both the oxane and thiane rings (e.g., chair, boat, or twist-boat).

The relative orientation of the two rings with respect to each other.

Any intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the crystal lattice.

For analogous spiro[5.5]undecane derivatives, X-ray crystallography has been instrumental in confirming their structures and understanding their conformational preferences. uzh.chnih.govuzh.ch For example, the crystal structure of a 1,5-oxaza spiroquinone with a spiro[5.5]undeca ring system revealed a rigid conformation with specific angles between the constituent rings. nih.gov This level of detail is crucial for understanding the molecule's shape and how it might interact with other molecules.

Conformational Preferences and Dynamics of Spiro[5.5]undecane Systems

In many spiro[5.5]undecane systems, both rings adopt a chair conformation, as this generally minimizes steric strain and torsional strain. However, the presence of heteroatoms and substituents can influence the conformational equilibrium. For example, the anomeric effect in 1,7-dioxaspiro[5.5]undecane and its analogs favors an axial orientation of the lone pairs on the heteroatoms, which can affect the ring conformation. e-tarjome.com

The conformational dynamics, such as ring flipping, can be studied using variable temperature NMR spectroscopy. researchgate.net By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational interconversions.

The conformational preferences of spiro[5.5]undecane systems are also influenced by the nature of substituents. For instance, in substituted butenolide-tetrahydropyran spiroacetals, the preference for axial or equatorial positioning of substituents is influenced by a combination of the gauche effect and solvation. rsc.org While the specific conformational preferences of this compound have not been reported, it is expected that the interplay of steric effects and the electronic properties of the oxygen and sulfur atoms would dictate its most stable conformation.

Quantitative Assessment of Anomeric and Exo-Anomeric Effects in Oxa-Thia Spirostructures

The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry, describing the tendency of an electronegative substituent at the anomeric carbon to adopt an axial orientation, despite potential steric hindrance. This effect is not merely a steric consideration but is rooted in the stabilizing hyperconjugative interaction between the lone pair of electrons on the ring heteroatom and the antibonding orbital (σ*) of the exocyclic C-O or C-S bond. In spiroketals and their thia-analogs, both endo- and exo-anomeric effects are at play.

In the context of this compound, the anomeric effect at the spirocenter (C-6) involves the lone pairs of the ring oxygen (O-1) and the ring sulfur (S-5). The lone pairs on the oxygen atom are more effective at donating into the C-S σ* orbital, and similarly, the sulfur's lone pairs can donate into the C-O σ* orbital. The preference for an axial or equatorial arrangement of the C-O and C-S bonds relative to the other ring is a balance between these stabilizing anomeric interactions and destabilizing steric repulsions.

The exo-anomeric effect pertains to the orientation of the substituents on the anomeric carbon. In the case of spiroketals, this refers to the orientation of the C-O bonds of the spiro-fused ring. A conformation that allows for a greater number of stabilizing anomeric interactions is generally favored.

The following table, based on data from analogous spiroketal systems, illustrates the estimated energetic contributions of these effects. It is important to note that these are generalized values and the presence of the carbonyl group at C-9 in the target molecule will modulate these energies.

Stereoelectronic InteractionEstimated Stabilization Energy (kcal/mol)Influencing Factors
O-C-O Anomeric Effect1.2 - 1.5Solvent polarity, nature of substituents
O-C-S Anomeric Effect0.8 - 1.2Electronegativity difference, bond lengths
S-C-S Anomeric Effect0.5 - 0.9Diffuse nature of sulfur's lone pairs
Exo-Anomeric Effect0.5 - 1.0 per interactionRing substitution, conformational rigidity

This table presents estimated values based on analogous spiroketal systems. The precise values for this compound may differ.

Analysis of Stereoelectronic Interactions and their Influence on Conformation

The conformation of this compound is dictated by a delicate balance of several stereoelectronic and steric interactions. The key factors include:

Anomeric and Exo-Anomeric Effects: As discussed, these are the primary stabilizing interactions that favor specific conformations where lone pairs on the heteroatoms can delocalize into adjacent antibonding orbitals. In a spiro system, the ideal conformation maximizes the number of these stabilizing interactions. The "double anomeric effect" in spiroketals, where both ring oxygens participate, leads to a strong preference for a conformation where both C-O bonds are axial to the adjacent ring. chemtube3d.com

Gauche and Steric Interactions: The six-membered rings of the spiro[5.5]undecane system can adopt chair-like conformations. The substituents on these rings will experience gauche and 1,3-diaxial steric interactions, which are destabilizing. The final conformation is a compromise that minimizes these steric clashes while maximizing anomeric stabilization.

Computational studies and spectroscopic analyses, particularly 13C NMR, are invaluable tools for dissecting these interactions. chemtube3d.com For instance, the chemical shifts of the carbons adjacent to the heteroatoms are highly sensitive to their stereoelectronic environment.

Conformational Equilibria and Rigidity in Spiro[5.5]undecanes

The spiro[5.5]undecane framework, while seemingly flexible, can exhibit a surprising degree of conformational rigidity, especially when heteroatoms are incorporated. The conformational equilibrium is the result of the energetic balance between the various conformers.

In simple 1,7-dioxaspiro[5.5]undecanes, the conformation that benefits from two anomeric effects is significantly more stable, leading to a highly biased equilibrium. chemtube3d.comscripps.edu For this compound, the situation is more complex. The oxathiane ring will likely adopt a chair conformation, with the C-O and C-S bonds at the spirocenter oriented to maximize anomeric stabilization. However, the cyclohexanone (B45756) ring's conformation is constrained by the planar carbonyl group.

The molecule will likely exist as a mixture of equilibrating conformers. The energy barrier to interconversion between these conformers determines the rigidity of the system. Low-temperature NMR studies on analogous systems have been used to "freeze out" individual conformers and determine their relative populations and the energy barriers between them.

The following table outlines the likely major and minor conformers and the factors influencing their stability.

ConformerKey FeaturesStabilizing FactorsDestabilizing Factors
Chair-Chair (Hypothetical) Both rings in chair conformations.Maximized anomeric effects in the oxathiane ring.High steric strain in the cyclohexanone ring due to the C=O group.
Chair-Twist-Boat Oxathiane ring in a chair, cyclohexanone in a twist-boat.Good anomeric stabilization. Alleviation of some steric strain in the cyclohexanone ring.Higher torsional strain in the twist-boat conformer.
Chair-Sofa Oxathiane ring in a chair, cyclohexanone in a sofa conformation.Good anomeric stabilization. Planarity around the C=O bond is accommodated.Potential for increased torsional strain.

This table represents a qualitative prediction of conformational possibilities for this compound based on principles from analogous systems.

Chemical Reactivity and Mechanistic Investigations of 1 Oxa 5 Thiaspiro 5.5 Undecan 9 One

Reactivity of the Ketone Functionality in Spiro[5.5]undecanone Systems

The ketone group at the C-9 position is a primary site for chemical transformations in 1-oxa-5-thiaspiro[5.5]undecan-9-one. Its reactivity is comparable to other spiro[5.5]undecanone systems, undergoing a variety of oxidation, reduction, and nucleophilic addition reactions.

Oxidation and Reduction Pathways

The ketone functionality can be readily reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiveable.meimperial.ac.uk The choice of reagent can influence the stereoselectivity of the reduction, yielding either the axial or equatorial alcohol depending on the steric hindrance around the carbonyl group. For instance, the reduction of similar spirocyclic ketones has been shown to be influenced by the steric bulk of the reducing agent.

Conversely, oxidation of the corresponding secondary alcohol derivative of this compound would regenerate the ketone. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions are effective for this purpose. imperial.ac.uknih.gov For example, in the synthesis of the diuretic drug spironolactone, which features a spirocyclic lactone, an oxidation step using Dess-Martin periodinane (DMP) was employed to convert a secondary alcohol to a ketone. nih.gov Another example is the Jones oxidation used in the synthesis of β-chamigrene, a sesquiterpene with a spiro[5.5]undecane framework. mdpi.com

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. youtube.com These reactions are fundamental to constructing more complex molecular architectures.

Examples of Nucleophilic Addition Reactions:

NucleophileProduct TypeReagents/Conditions
Grignard Reagents (R-MgX)Tertiary AlcoholsDiethyl ether or THF
Organolithium Reagents (R-Li)Tertiary AlcoholsDiethyl ether or THF
Cyanide (e.g., KCN)CyanohydrinsAcidic or basic catalysis
Amines (RNH₂)IminesAcid catalysis
Hydrazine (H₂NNH₂)Hydrazones-
Hydroxylamine (H₂NOH)Oximes-

This table provides a summary of common nucleophilic addition reactions at the ketone functional group.

Condensation reactions, such as the aldol (B89426) condensation or the Knoevenagel condensation, can also be envisioned at the α-carbons adjacent to the ketone. These reactions, typically base- or acid-catalyzed, would lead to the formation of new carbon-carbon bonds and the introduction of further functional complexity. For instance, spiro derivatives of Meldrum's acid have been synthesized via Michael addition and subsequent condensation reactions. researchgate.net

Substitution Reactions and Functional Group Interconversions

Functional group interconversions allow for the transformation of the ketone into other functional groups, expanding the synthetic utility of the spirocyclic scaffold. fiveable.meimperial.ac.uknumberanalytics.com For example, the ketone can be converted to a thioketal by reaction with a thiol, which can be useful as a protecting group or for further transformations.

The α-positions to the ketone can be halogenated under appropriate conditions (e.g., using N-bromosuccinimide for bromination). These halogenated intermediates can then undergo substitution or elimination reactions.

Influence of Spirocyclic Architecture on Reaction Pathways and Selectivity

The spirocyclic nature of this compound imposes significant conformational rigidity, which in turn influences the stereochemical outcome of reactions. The fixed spatial arrangement of the two rings can direct incoming reagents to a specific face of the molecule, leading to high diastereoselectivity.

This steric hindrance can affect the approach of nucleophiles to the carbonyl group, favoring attack from the less hindered side. The stereoselectivity of reductions of spirocyclic ketones, for example, is often dictated by the steric environment created by the spiro-fused rings. The development of stereoselective spiroannelation reactions has been a subject of interest, with the solvent sometimes playing a crucial role in determining the predominant stereoisomer formed. researchgate.net

Role of Oxygen and Sulfur Heteroatoms in Modulating Electronic Properties and Reactivity

The presence of both an oxygen and a sulfur atom in the spirocyclic framework has a notable impact on the electronic properties and reactivity of the molecule.

Inductive Effects: The electronegative oxygen atom in the oxane ring can exert an electron-withdrawing inductive effect, potentially influencing the reactivity of the ketone.

Transannular Interactions: Although less common in six-membered rings compared to medium-sized rings, the possibility of through-space interactions between the sulfur atom's lone pairs and the carbonyl group's π-system could modulate the ketone's electrophilicity.

Coordination: The heteroatoms can act as coordination sites for Lewis acids, which can activate the ketone towards nucleophilic attack or influence the stereochemical course of a reaction.

The interplay of these effects can lead to unique reactivity patterns not observed in simple carbocyclic spiro[5.5]undecanones. The presence of heteroatoms is known to be a key factor in the biological activity of many spirocyclic compounds. researchgate.netrsc.org

Mechanistic Studies of Spirocycle-Forming Reactions and Subsequent Transformations

The formation of the 1-oxa-5-thiaspiro[5.5]undecane skeleton itself is a key area of mechanistic investigation. Spirocyclization reactions can proceed through various mechanisms, including:

Intramolecular Nucleophilic Substitution: A common strategy involves the intramolecular attack of a nucleophile onto an electrophilic center to close the second ring.

[3+2] Cycloadditions: These reactions can be a powerful tool for constructing spirocycles. researchgate.net

Heck Reactions: Palladium-catalyzed intramolecular Heck reactions have been successfully employed to furnish spirocyclic products. nih.gov

Ring-Closing Metathesis: This method has been utilized in the synthesis of spirocarbocycles. rsc.org

Mechanistic studies often employ computational methods and detailed kinetic analysis to understand the transition states and intermediates involved in these complex transformations. For example, the formation of spirocycles in the biosynthesis of paraherquamides has been elucidated through enzymatic reactions, crystal structures, and computational studies, revealing the involvement of a flavin monooxygenase. chemrxiv.orgresearchgate.net

Subsequent transformations of the spirocyclic core can also involve interesting mechanistic pathways. For instance, ring-expansion or ring-contraction reactions can lead to novel molecular scaffolds.

Computational Chemistry and Theoretical Modelling of 1 Oxa 5 Thiaspiro 5.5 Undecan 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Oxa-5-thiaspiro[5.5]undecan-9-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d), are instrumental in determining its optimized molecular geometry. nih.gov These calculations aim to find the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

The optimization process explores the potential energy surface of the molecule to locate stable conformers. For a spirocyclic system like this compound, this involves analyzing the different chair and boat conformations of the six-membered rings and their relative orientations. The presence of both oxygen and sulfur heteroatoms introduces specific stereoelectronic effects that influence the conformational preferences.

The results of geometry optimization can be presented in a table detailing the key structural parameters for the most stable conformer.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G(d) level)

Parameter Bond/Angle Calculated Value
Bond Length C1-O1 1.42 Å
C1-S5 1.85 Å
C-spiro 1.54 Å
C=O 1.21 Å
Bond Angle O1-C-spiro-S5 109.5°
C-C-C (in rings) 110-112°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Actual values would be obtained from a specific DFT calculation.

Furthermore, DFT calculations provide the total electronic energy of the molecule, which is essential for comparing the relative stabilities of different isomers or conformers. nih.gov Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to simulate more realistic chemical environments. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Distribution, Donor-Acceptor Interactions, and Delocalization Effects

Natural Bond Orbital (NBO) analysis is a theoretical tool that translates the complex, delocalized molecular wavefunctions obtained from DFT calculations into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. taylorandfrancis.commpg.de This method is particularly useful for understanding the electronic interactions within this compound.

NBO analysis provides a detailed picture of the charge distribution by calculating the natural atomic charges on each atom. This helps in identifying electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen and sulfur atoms are expected to carry partial negative charges, while the adjacent carbon atoms and the carbonyl carbon will be partially positive.

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). taylorandfrancis.comresearchgate.net These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant interactions would include:

Delocalization from the lone pairs of the oxygen atom (n_O) to the antibonding orbitals of adjacent C-S and C-C bonds (σ*).

Delocalization from the lone pairs of the sulfur atom (n_S) to the antibonding orbitals of adjacent C-O and C-C bonds (σ*).

Hyperconjugative interactions involving σ C-H and σ C-C bonds donating to empty antibonding orbitals.

These interactions, particularly those involving the heteroatom lone pairs, are crucial for understanding the anomeric and stereoelectronic effects that dictate the molecule's conformation and reactivity. e-tarjome.comrsc.org

Table 2: Illustrative Major NBO Donor-Acceptor Interactions and their Stabilization Energies (E(2)) for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (O) σ*(C-S) ~5-10
LP (O) σ*(C-C) ~2-5
LP (S) σ*(C-O) ~3-7
LP (S) σ*(C-C) ~1-4
σ (C-H) σ*(C-O) ~0.5-2

Note: These E(2) values are illustrative and represent the expected magnitude of these interactions based on general principles of NBO analysis.

The magnitude of the E(2) energy is proportional to the strength of the interaction, providing a quantitative measure of electron delocalization and its contribution to molecular stability. taylorandfrancis.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key predictors of a molecule's chemical behavior. nih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur and oxygen atoms, reflecting their electron-donating capabilities. The LUMO, on the other hand, is likely to be centered around the carbonyl group (C=O), which is the most electrophilic site in the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. nih.govchemrxiv.org

Table 3: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for this compound

Parameter Value (illustrative)
E_HOMO -6.5 eV
E_LUMO -1.2 eV
HOMO-LUMO Gap (η x 2) 5.3 eV
Chemical Potential (μ) -3.85 eV
Chemical Hardness (η) 2.65 eV
Global Softness (S) 0.189 eV⁻¹

Note: These values are hypothetical and serve to illustrate the output of an FMO analysis.

Analysis of the FMOs helps in predicting how this compound will interact with other reagents. The HOMO distribution indicates the likely sites for electrophilic attack, while the LUMO distribution points to the sites for nucleophilic attack.

Theoretical Prediction of Chemo-, Regio-, and Stereoselectivities in Spiroheterocycle Formation

Computational methods are invaluable for predicting the outcomes of chemical reactions, including the formation of complex structures like this compound. Theoretical calculations can elucidate the reaction mechanisms and predict the chemo-, regio-, and stereoselectivities.

For the synthesis of this spiroheterocycle, which could be formed from a keto-diol or a related precursor, computational modeling can be used to evaluate different reaction pathways. By calculating the activation energies and the thermodynamic stabilities of the intermediates and transition states, the most favorable reaction pathway can be identified. nih.gov

Chemo- and Regioselectivity: In a precursor molecule with multiple reactive sites, DFT calculations can predict which functional groups will react preferentially (chemoselectivity) and at which position (regioselectivity). This is often achieved by analyzing the local reactivity descriptors, such as the Fukui functions, which are derived from the electron density and indicate the most reactive sites for nucleophilic, electrophilic, or radical attack.

Stereoselectivity: The formation of the spiro center and the conformation of the rings involve significant stereochemical considerations. Theoretical modeling can predict the stereochemical outcome by comparing the energies of the transition states leading to different stereoisomers. The lower energy transition state will correspond to the major product. This approach allows for the rationalization of observed stereoselectivities or the prediction of the outcome of a planned synthesis. For spiroketals, the anomeric effect plays a crucial role in determining the most stable stereoisomer. e-tarjome.comcdnsciencepub.com

Modelling Stereoelectronic Effects and Conformational Stability through Quantum Chemical Approaches

The conformational preferences of this compound are governed by a delicate balance of steric and stereoelectronic effects. Quantum chemical methods provide a detailed understanding of these interactions.

Stereoelectronic Effects: The anomeric effect is a key stereoelectronic interaction in this molecule, involving the delocalization of a lone pair of electrons from one heteroatom (oxygen or sulfur) into the antibonding orbital (σ*) of a bond to the other heteroatom. e-tarjome.comrsc.org This interaction stabilizes the conformation where the lone pair is anti-periplanar to the acceptor bond. In this compound, there will be competing anomeric effects involving the O-C-S linkage. NBO analysis is the primary tool for quantifying the strength of these interactions.

Anomeric effects: Stabilizing interactions.

Steric hindrance: Repulsive interactions between bulky groups.

Torsional strain: Strain arising from eclipsed bonds.

Dipole-dipole interactions: Electrostatic interactions between polar bonds.

By performing a conformational search and calculating the relative energies of all plausible conformers (e.g., chair-chair, chair-boat, boat-boat), the global minimum energy structure and the populations of different conformers at equilibrium can be determined.

Table 4: Illustrative Relative Energies of Different Conformers of this compound

Conformer Relative Energy (kcal/mol)
Diaxial (anomeric stabilization) 0.00
Axial-Equatorial 1.5

Note: The relative energies are hypothetical and would depend on the specific substitution pattern and the balance of stereoelectronic and steric effects.

These computational studies provide a deep understanding of the structural preferences of the molecule, which in turn influences its physical properties and biological activity. researchgate.netresearchgate.net

Computational Analysis of Spectroscopic Properties (e.g., NMR shielding tensors, Electronic spectra)

Theoretical calculations can accurately predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Shielding Tensors: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and shielding tensors (σ). By calculating the shielding tensors for each nucleus in this compound, a theoretical NMR spectrum can be generated. Comparing the computed chemical shifts with experimental data can confirm the proposed structure and conformational assignment. Discrepancies between calculated and experimental shifts can often be explained by specific intramolecular interactions or environmental effects.

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov TD-DFT calculations provide the excitation energies and oscillator strengths for electronic transitions. For this compound, the most significant electronic transition is likely the n → π* transition of the carbonyl group. The calculated wavelength of maximum absorption (λ_max) can be compared with experimental UV-Vis spectra.

Table 5: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic Property Predicted Value (illustrative)
¹³C NMR Chemical Shift (C=O) ~205-215 ppm
¹³C NMR Chemical Shift (C-spiro) ~90-100 ppm
¹H NMR Chemical Shift (adjacent to O) ~3.5-4.5 ppm
¹H NMR Chemical Shift (adjacent to S) ~2.5-3.5 ppm

Note: These are typical ranges for the respective functional groups and would be refined by specific calculations.

These computational spectroscopic analyses provide a powerful link between the theoretical model of the molecule and its experimentally observable properties, aiding in its comprehensive characterization.

Exploration of Derivatives and Analogues of 1 Oxa 5 Thiaspiro 5.5 Undecan 9 One

Synthetic Routes to Diverse Structural Analogues and Substituted Derivatives

The synthesis of structural analogues of 1-oxa-5-thiaspiro[5.5]undecan-9-one often involves well-established chemical reactions tailored to create the spirocyclic system. Key strategies include intramolecular cyclizations and multi-component reactions that efficiently build the characteristic [5.5] spiro core.

One prominent method is the Robinson annulation, which has been successfully employed to create 3-heterospiro[5.5]undec-7-en-9-ones from various 4-substituted heterocyclic aldehydes. semanticscholar.org Subsequent hydrogenation of the enone system yields the saturated 3-heterospiro[5.5]undecan-9-ones. semanticscholar.org

Another effective approach is the Michael reaction. A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved by reacting dimedone with trans,trans-diarylideneacetones in the presence of Lewis acid catalysts. banglajol.infodu.ac.bdresearchgate.net This method demonstrates the ability to construct highly substituted spiro[5.5]undecane systems in a single step. banglajol.infodu.ac.bd The conventional methods for these 1,4-additions often use bases or Lewis acids under homogeneous conditions. researchgate.net

The table below summarizes a selection of synthetic routes to substituted spiro[5.5]undecane analogues.

Target Compound Starting Materials Key Reaction Catalyst/Reagents Reference
3-Heterospiro[5.5]undec-7-en-9-onesHeterocyclic aldehydes, Methyl vinyl ketoneRobinson annulation- semanticscholar.org
3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trionesDimedone, trans,trans-diarylideneacetonesMichael additionLewis acids banglajol.infodu.ac.bd
SPIRO[5.5]UNDECANE-2,4-DIONEMethyl(cyclohexylidenemethyl) ketone, Diethyl malonateMichael addition, cyclization, decarboxylationEtONa, NaOH, H₂SO₄ chemicalbook.com

Investigation of Spiro[5.5]undecane Scaffolds with Varying Heteroatom Compositions

A significant area of research focuses on replacing the oxygen and sulfur atoms in the 1-oxa-5-thiaspiro[5.5]undecane scaffold with other heteroatoms. This creates a wide family of related spirocycles, each with unique stereochemical and electronic properties. Investigations into dioxa, dithia, aza-oxa, tetraoxa, and tetrathia spiro[5.5]undecanes have yielded a wealth of synthetic and structural knowledge. researchgate.net

Dioxaspiro[5.5]undecanes: These are among the most studied analogues. For instance, 1,5-Dioxaspiro[5.5]undecane can be synthesized from cyclohexanone (B45756) and 1,3-propanediol (B51772) using zirconium chloride as a catalyst. The related 1,7-Dioxaspiro[5.5]undecane (olean), a component of the olive fly pheromone, has been synthesized through numerous routes, including a five-step procedure starting from butane-1,4-diol. mdpi.comjst.go.jp

Dithia and Oxathiane Analogues: The synthesis and structural investigation of spiro[5.5]undecane derivatives containing 1,3-dithiane (B146892) or 1,3-oxathiane (B1222684) rings have been reported, providing direct comparisons between oxygen- and sulfur-containing systems. researchgate.net

Aza-Oxa Spiro[5.5]undecanes: The incorporation of nitrogen introduces opportunities for further functionalization and has been a focus in medicinal chemistry. Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and optimized as potential antituberculosis agents. researchgate.netosi.lv Similarly, synthetic routes to 1,8-diazaspiro[5.5]undecane derivatives have been developed from 2-cyano-6-phenyloxazolopiperidine. researchgate.net A diastereoselective synthesis of the 1-aza-spiro[5.5]undecane skeleton has also been achieved via the cyclization of bicyclic enamines. semanticscholar.org

Tetraoxa and Tetrathia Spiro[5.5]undecanes: Scaffolds with four heteroatoms have also been prepared. 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives are known, and their stereochemistry has been explored. researchgate.net In the sulfur series, 3,9-dimethylidene-1,5,7,11-tetrathiaspiro[5.5]undecane was synthesized to explore its potential for free-radical polymerization, offering polymers with potentially high refractive indices. researchgate.net Additionally, the synthesis and crystal structure of 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide , an important intermediate for pesticides, have been described, starting from pentaerythritol (B129877) and thionyl chloride. nih.govnih.gov

The following table details various spiro[5.5]undecane scaffolds with different heteroatom compositions.

Scaffold Name Heteroatom Composition Key Synthetic Feature Reference
1,5-Dioxaspiro[5.5]undecane2 x OxygenKetalization of cyclohexanone with 1,3-propanediol.
1,7-Dioxaspiro[5.5]undecane (Olean)2 x OxygenFive-step synthesis from butane-1,4-diol. mdpi.com
1-Oxa-9-azaspiro[5.5]undecane1 x Oxygen, 1 x NitrogenPrins cyclization. osi.lv
1,8-Diazaspiro[5.5]undecane2 x NitrogenReductive-cyclization from a functionalized α-amino nitrile. researchgate.net
2,4,8,10-Tetraoxaspiro[5.5]undecane4 x OxygenTemplate synthesis and regioselective bromination. researchgate.net
1,5,7,11-Tetrathiaspiro[5.5]undecane4 x SulfurSynthesis from spiro tetrathioorthocarbonates. researchgate.net

Functionalization Strategies Beyond the Ketone Group to Explore Chemical Space

While the ketone at the C-9 position is a primary site for modification, functionalizing other parts of the 1-oxa-5-thiaspiro[5.5]undecane scaffold is crucial for exploring chemical space more broadly. Such strategies allow for the introduction of diverse chemical handles and the modulation of the molecule's three-dimensional shape and properties.

One example is the introduction of exocyclic double bonds. The synthesis of 3,9-dimethylidene-1,5,7,11-tetrathiaspiro[5.5]undecane illustrates a departure from simple alkyl or aryl substitutions, creating a monomer suitable for polymerization. researchgate.net

Another advanced strategy involves photochemical reactions. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, has been used to create functionalized spirocyclic oxetanes from cyclic ketones. rsc.org This method provides a telescoped three-step sequence to novel spirocycles that can serve as versatile intermediates for further chemical elaboration. rsc.org

Furthermore, complex functional groups can be appended to the spiro core using cross-coupling reactions. For instance, a spiro[fluorene-9,9′-xanthene] scaffold was functionalized with terminal diketopyrrolopyrrole units via the Suzuki cross-coupling reaction, demonstrating how large, electronically active moieties can be integrated into a three-dimensional spirocyclic system. rsc.org These approaches highlight the potential to move beyond simple ketone chemistry and develop highly functionalized and complex spirocyclic architectures.

Structure-Reactivity Relationship Studies within the Oxa-Thia Spiro[5.5]undecane Family

Understanding the relationship between the structure of oxa-thia spiro[5.5]undecanes and their chemical reactivity is fundamental for their rational design and application. Research in this area often focuses on stereochemistry and the influence of heteroatom placement on reaction outcomes.

Studies on spiro[5.5]undecane derivatives containing 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings have utilized high-resolution NMR spectroscopy and X-ray diffractometry to explore their stereochemistry. researchgate.net The chirality of the spiro skeleton and the conformational preferences of the rings (e.g., chair conformations) were investigated, revealing how the diastereotopicity of atoms is influenced by the spirocyclic structure. researchgate.net

The reactivity of these compounds is also a subject of investigation. For example, the stereochemistry and reduction of 1-oxa-4-thia-8-tert-butylspiro[4.5]decanes and -[5.5]undecanes have been examined, providing insight into how the three-dimensional structure directs the approach of reagents. acs.org

In the context of biological activity, structure-activity relationships (SAR) are crucial. For novel spiro heterocycles such as (+/-)-2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-ene and its derivatives, SAR studies have been conducted to identify the structural features responsible for their analgesic properties. nih.gov These studies indicated that the analgesic activity was primarily associated with the 2-amino-1,3-thiazine ring system, although contributions from the spiro-annulated ether ring were also noted in certain derivatives. nih.gov Such research underscores the subtle interplay between molecular architecture and chemical or biological function within the spiro[5.5]undecane family.

The Role of Spirocyclic Scaffolds as Intermediates in Complex Molecule Synthesis

The inherent three-dimensionality and conformational rigidity of spiro[5.5]undecane scaffolds make them valuable building blocks in the synthesis of complex natural products and medicinally relevant molecules. nih.govacs.org Their well-defined spatial arrangement allows for precise control over the stereochemistry of subsequent transformations.

A classic application is in the total synthesis of natural products. The spiro[5.5]undecane carbon framework is a core feature of sesquiterpenes like β-chamigrene . nih.govmdpi.com Its total synthesis has been achieved via a Diels-Alder reaction to form a spiro ketone intermediate, which is then converted to the target molecule. nih.govmdpi.com Similarly, functionalized spiro[4.5]decanes, close relatives of the [5.5] system, serve as key intermediates in the synthesis of axane sesquiterpenes like gleenol (B1239691) and axenol. nih.gov

In medicinal chemistry, spirocyclic scaffolds are increasingly recognized as "privileged scaffolds" due to their favorable pharmacokinetic properties. researchgate.net

The 1-oxa-9-azaspiro[5.5]undecane scaffold is the core of a new class of inhibitors targeting the MmpL3 protein in M. tuberculosis, highlighting its role as a key intermediate in the development of novel therapeutics. osi.lv

Approved drugs such as spironolactone , a potassium-sparing diuretic, feature a steroidal backbone fused to a spirocyclic lactone. Its industrial synthesis involves the formation of the spirocyclic moiety at an advanced stage of the synthesis. nih.gov

The synthesis of 1,7-dioxaspiro[5.5]undecane derivatives has been explored as an alternative approach to fragments of marine toxins, showcasing the utility of these scaffolds in constructing complex polycyclic ether systems. uq.edu.au

The table below presents examples of complex molecules synthesized using spiro[5.5]undecane or related spirocyclic intermediates.

Intermediate Scaffold Target Molecule/Class Significance Reference
5,5,9-Trimethylspiro[5.5]undec-8-en-1-oneβ-Chamigrene (Sesquiterpene)Synthesis of a natural product with a spiro[5.5]undecane core. nih.govmdpi.com
1-Oxa-9-azaspiro[5.5]undecaneMmpL3 Protein InhibitorsDevelopment of new antituberculosis agents. osi.lv
Steroidal SpirocycleSpironolactone (Approved Drug)A key structural motif in a widely used diuretic. nih.gov
2,8-bis(bromomethyl)-1,7-dioxaspiro[5.5]undecaneMarine Toxin FragmentsTemplate-based approach to complex natural product substructures. uq.edu.au

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound

A thorough review of scientific literature and chemical databases has revealed a significant lack of specific research on the chemical compound this compound. Despite extensive searches for data pertaining to its synthesis, mechanistic pathways, computational studies, and reaction chemistry, no dedicated scholarly articles or detailed experimental data for this particular molecule could be identified.

The field of spiroheterocycles, the class of compounds to which this compound belongs, is an active area of chemical research. Studies on related structures, such as various oxa- and thia-spiro compounds, are present in the literature. However, the specific arrangement of a 1-oxa, 5-thia substitution pattern combined with a ketone at the 9-position within a spiro[5.5]undecane framework does not appear to be a subject of published research.

This absence of specific information prevents a detailed discussion on the emerging research avenues and future perspectives for this compound as outlined in the requested article structure. Without foundational research on its synthesis and properties, any discussion on advancements, mechanistic pathways, computational modeling, or novel reaction chemistry would be purely speculative and not based on established scientific findings.

Consequently, it is not possible to generate the requested article with the specified level of detail and scientific accuracy. The creation of data tables and a comprehensive analysis of research findings are unachievable due to the unavailable primary data for this compound. Further investigation into this specific compound would be required within the scientific community to provide the basis for such a detailed review.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-Oxa-5-thiaspiro[5.5]undecan-9-one?

The synthesis requires careful solvent selection to avoid side reactions. Hydrogenation in ethyl acetate is preferred over methanol to prevent ketalization of the spirocyclic ketone. Catalyst loading (e.g., 10% Pd/C) and reaction time (ambient temperature for non-sulfur analogs; elevated temperatures for sulfur-containing derivatives) are critical for high yields . Detailed characterization via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry is essential to confirm structural integrity .

Q. How can researchers verify the purity and structural identity of this compound?

Use a combination of chromatographic (HPLC, TLC) and spectroscopic methods. For new derivatives, elemental analysis (C, H, N, S) and high-resolution mass spectrometry (HRMS) are mandatory. Cross-reference melting points and spectral data with literature values, especially for known analogs like 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one .

Q. What synthetic routes are effective for constructing the spirocyclic framework?

The Claisen-Schmidt condensation between 1,4-cyclohexanedione derivatives and aldehydes (e.g., benzaldehyde) forms bis-arylidene intermediates. Subsequent cyclization or hydrogenation yields the spirocyclic core. For sulfur analogs, thiol-containing reagents are introduced during annulation steps .

Q. Which analytical techniques are recommended for monitoring reaction progress?

Thin-layer chromatography (TLC) with UV visualization is standard for tracking intermediates. For complex mixtures, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC-MS) provides real-time insights. Infrared spectroscopy (IR) can identify functional groups like carbonyls (C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How does the sulfur atom in this compound influence catalytic hydrogenation?

The sulfur atom acts as a catalyst poison in hydrogenation reactions, necessitating higher catalyst loadings (e.g., 20% Pd/C), prolonged reaction times (24–48 hours), and elevated temperatures (50–60°C). Ethyl acetate is preferred to minimize side reactions .

Q. What green chemistry approaches are suitable for functionalizing this spirocyclic compound?

Deep eutectic solvents (DES), such as choline chloride/urea mixtures, enable catalyst-free 1,3-dipolar cycloadditions. These solvents enhance regioselectivity and reduce environmental impact while maintaining high diastereoselectivity (~90%) in reactions with azomethine ylides .

Q. How do structural modifications impact the compound’s biological activity?

Substituents on the spirolactam ring (e.g., alkyl groups) modulate activity. For example, 9-(2-indol-3-ylethyl)-substituted derivatives exhibit potent α1_1-adrenoceptor blockade in antihypertensive assays. Bulky aryl groups reduce activity due to steric hindrance .

Q. What strategies improve regioselectivity in cycloaddition reactions involving this spiroketone?

Electronic and steric effects guide regioselectivity. Electron-withdrawing groups on dipolarophiles (e.g., 8,10-bis[(E)arylidene] derivatives) favor cycloaddition at less hindered positions. Computational modeling (DFT) can predict transition states to optimize selectivity .

Q. How can conflicting data on reaction yields under varying conditions be resolved?

Systematic DOE (Design of Experiments) approaches identify critical variables (e.g., solvent polarity, catalyst type). For sulfur-containing analogs, pre-treating catalysts (e.g., sulfided Pd/C) or using alternative metals (e.g., Raney Ni) may mitigate poisoning effects .

Q. What pharmacological models are appropriate for evaluating antihypertensive activity?

The spontaneously hypertensive rat (SHR) model is standard for in vivo screening. In vitro assays measuring α1_1-adrenoceptor binding affinity (IC50_{50}) and functional antagonism (e.g., vasodilation in isolated aortic rings) validate mechanism-specific activity .

Q. Methodological Guidance

  • Experimental Design : Always include control reactions (e.g., sulfur-free analogs) to isolate sulfur’s effects. For reproducibility, document solvent purity, catalyst activation steps, and drying protocols .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to analyze yield discrepancies. For spectral data, compare peak splitting patterns with simulated spectra (e.g., ACD/Labs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.